molecular formula C7H15NO2 B6588518 3-(dimethoxymethyl)pyrrolidine CAS No. 2229188-24-1

3-(dimethoxymethyl)pyrrolidine

Cat. No.: B6588518
CAS No.: 2229188-24-1
M. Wt: 145.20 g/mol
InChI Key: JATMSAFLPMTFFY-UHFFFAOYSA-N
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Description

3-(dimethoxymethyl)pyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a dimethoxymethyl group attached to the third carbon of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the dimethoxymethyl group on the pyrrolidine ring. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(dimethoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

3-(dimethoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethoxymethyl)pyrrolidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for modification, making it a valuable intermediate in organic synthesis and drug development .

Properties

CAS No.

2229188-24-1

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(dimethoxymethyl)pyrrolidine

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)6-3-4-8-5-6/h6-8H,3-5H2,1-2H3

InChI Key

JATMSAFLPMTFFY-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCNC1)OC

Purity

95

Origin of Product

United States

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